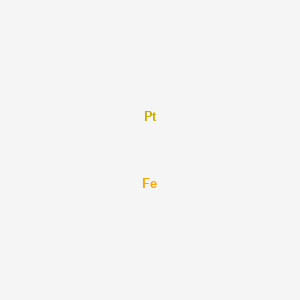
Iron;platinum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron-platinum compounds, particularly iron-platinum alloys, are of significant interest due to their unique properties and wide range of applications. These compounds combine the magnetic properties of iron with the catalytic and corrosion-resistant properties of platinum, making them valuable in various fields such as data storage, catalysis, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron-platinum compounds can be synthesized through various methods, including chemical vapor deposition, co-precipitation, and thermal decomposition. One common method involves the reduction of iron and platinum precursors in the presence of a reducing agent such as hydrogen gas. The reaction conditions typically include high temperatures and controlled atmospheres to ensure the formation of the desired alloy .
Industrial Production Methods
In industrial settings, iron-platinum alloys are often produced using high-temperature arc melting followed by annealing. This process involves melting the constituent metals in an electric arc furnace and then cooling them under controlled conditions to achieve the desired microstructure and properties .
Analyse Des Réactions Chimiques
Types of Reactions
Iron-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, they can be oxidized to form iron oxide and platinum oxide under specific conditions. Reduction reactions often involve the use of hydrogen gas to revert the oxides back to their metallic forms .
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction and oxygen or air for oxidation. The reactions typically occur at elevated temperatures to facilitate the formation and decomposition of the compounds .
Major Products
The major products formed from these reactions include iron oxide, platinum oxide, and the reduced metallic forms of iron and platinum. These products are often used in various industrial applications, including catalysis and magnetic storage .
Applications De Recherche Scientifique
Iron-platinum compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to their high catalytic activity and stability.
Biology: Employed in the development of biosensors and imaging agents for biological studies.
Industry: Applied in the production of high-density magnetic storage devices and corrosion-resistant coatings.
Mécanisme D'action
The mechanism by which iron-platinum compounds exert their effects varies depending on the application. In catalysis, the compounds provide active sites for chemical reactions, facilitating the conversion of reactants to products. In medical applications, they interact with cellular components to induce therapeutic effects, such as the generation of reactive oxygen species that can kill cancer cells .
Comparaison Avec Des Composés Similaires
Iron-platinum compounds are unique due to their combination of magnetic and catalytic properties. Similar compounds include:
Iron-nickel alloys: Known for their magnetic properties but lack the catalytic efficiency of iron-platinum compounds.
Platinum-cobalt alloys: Exhibit good catalytic properties but are less magnetic compared to iron-platinum compounds.
Iron-copper alloys: Used in various industrial applications but do not possess the same level of corrosion resistance as iron-platinum compounds.
Iron-platinum compounds stand out due to their superior combination of properties, making them highly versatile and valuable in multiple fields.
Propriétés
Numéro CAS |
12186-46-8 |
|---|---|
Formule moléculaire |
FePt |
Poids moléculaire |
250.93 g/mol |
Nom IUPAC |
iron;platinum |
InChI |
InChI=1S/Fe.Pt |
Clé InChI |
CMHKGULXIWIGBU-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Pt] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



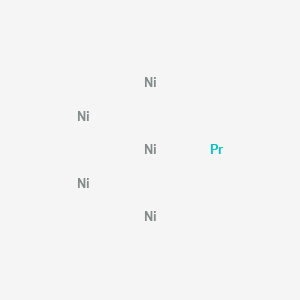
![Quinolinium, 1-methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)methyl]-](/img/structure/B14707368.png)

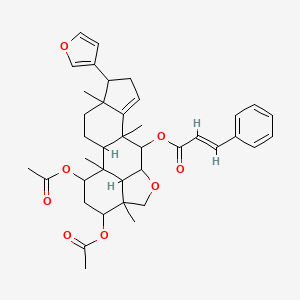
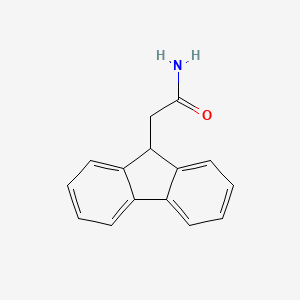
![Trimethyl-[methyl-[methyl-[methyl-(methyl-phenyl-trimethylsilyloxysilyl)oxy-phenylsilyl]oxy-phenylsilyl]oxy-phenylsilyl]oxysilane](/img/structure/B14707386.png)
![6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene](/img/structure/B14707390.png)

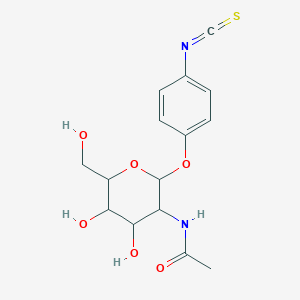
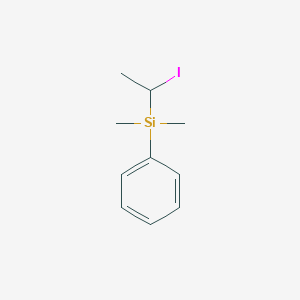
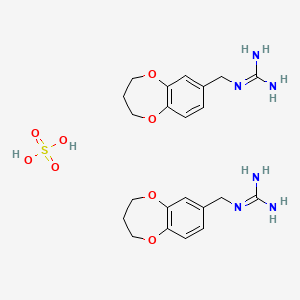
![Bis[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14707405.png)
![2-[2-(Dodecane-1-sulfonyl)ethoxy]ethan-1-ol](/img/structure/B14707420.png)
